molecular formula C13H14N2O2 B178583 4-[4-(dimethylamino)benzylidene]-2-methyl-1,3-oxazol-5(4H)-one CAS No. 1787-23-1

4-[4-(dimethylamino)benzylidene]-2-methyl-1,3-oxazol-5(4H)-one

Cat. No. B178583
CAS RN: 1787-23-1
M. Wt: 230.26 g/mol
InChI Key: UZJOKNWPCVCPLB-WQLSENKSSA-N
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Description

This compound is a type of isoxazolone . Isoxazolones, also known as 4H-isoxazol-5-ones, have attracted a lot of attention recently due to their applications in the pharmacological field as antibacterial, anticonvulsant, antifungal, antidiabetic, anticancer agents, and also used as fungicides and insecticides in agro-chemistry .


Synthesis Analysis

The synthesis of this compound involves the use of catalysts based on silver nanoparticles. The catalysts used in this study were prepared by the impregnation of 2 wt% Ag on commercial support oxides which are: Al2O3, CeO2, and MgO . The reaction does not work using a ketone as the starting molecule whatever the reaction conditions .


Molecular Structure Analysis

The linear formula of this compound is C18H16N2O2 .


Physical And Chemical Properties Analysis

The compound is a red solid with a melting point of 130–131 °C .

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals. Sigma-Aldrich does not collect analytical data for this product. Buyer assumes responsibility to confirm product identity and/or purity .

Future Directions

The use of heterogeneous catalysts in organic synthesis is becoming increasingly interesting because of the advantages it presents: easy separation of the catalyst from the reaction mixture, simplified recovery and catalyst recycling, long catalytic life, saving atoms, environment respect . This could be a potential future direction for the synthesis of this compound.

properties

IUPAC Name

(4Z)-4-[[4-(dimethylamino)phenyl]methylidene]-2-methyl-1,3-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-9-14-12(13(16)17-9)8-10-4-6-11(7-5-10)15(2)3/h4-8H,1-3H3/b12-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZJOKNWPCVCPLB-WQLSENKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC2=CC=C(C=C2)N(C)C)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=N/C(=C\C2=CC=C(C=C2)N(C)C)/C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00419794
Record name NSC636399
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00419794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(dimethylamino)benzylidene]-2-methyl-1,3-oxazol-5(4H)-one

CAS RN

1787-23-1
Record name NSC636399
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00419794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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